Methyltrienolone is a synthetic steroid classified as an androgen, a group of hormones that play a crucial role in male reproductive development and function. [, ] Unlike natural androgens like testosterone, methyltrienolone is not metabolized in vivo, making it ideal for studying the direct effects of androgen receptor activation. [] This characteristic, combined with its high affinity for the androgen receptor, has led to its widespread use in various scientific disciplines, including endocrinology, physiology, and cell biology. [, ]
Methyltrienolone is categorized under anabolic-androgenic steroids due to its ability to promote muscle growth and enhance male characteristics. It is primarily utilized in laboratory settings as a potent ligand for androgen receptor binding assays and as a photoaffinity label for the androgen receptor. Its structural classification places it among steroids with modifications that enhance their anabolic properties while reducing androgenic effects .
Methyltrienolone can be synthesized through various methods, typically involving chemical modifications of existing steroid frameworks. The synthesis generally follows these steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
Methyltrienolone has the molecular formula and a molar mass of approximately . Its structure features:
The three-dimensional conformation allows it to effectively bind to androgen receptors, facilitating its role in biological assays .
Methyltrienolone participates in several chemical reactions that are crucial for its biological activity:
The mechanism of action for methyltrienolone primarily involves its interaction with androgen receptors located in various tissues:
Methyltrienolone exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical assays .
Methyltrienolone finds applications primarily within scientific research:
Despite its potential applications, caution is warranted due to observed adverse effects such as hepatotoxicity and cardiovascular risks associated with its use .
Methyltrienolone (developmental code R1881 or RU-1881), systematically named 17α-methylestra-4,9,11-trien-17β-ol-3-one, emerged in the mid-1960s as a synthetic anabolic-androgenic steroid (AAS) derivative of 19-nortestosterone (nandrolone). It was first synthesized in 1965 through 17α-methylation of trenbolone (δ9,11-19-nortestosterone), significantly enhancing its oral bioavailability compared to earlier non-alkylated steroids requiring injection [1] [8]. This structural modification aimed to create a potent anabolic agent, with methyltrienolone exhibiting 120–300 times the oral anabolic potency of methyltestosterone in rat models [1].
Initially investigated for advanced breast cancer therapy in the late 1960s, methyltrienolone demonstrated anti-tumor efficacy. However, clinical trials revealed severe hepatotoxicity at doses as low as ≤1 mg/day, leading to its discontinued development by the early 1970s [1] [4]. Despite this setback, its exceptional receptor-binding properties catalyzed a transition to scientific applications. By the mid-1970s, methyltrienolone became a standard tool in molecular endocrinology, particularly as a radiolabeled ligand (³H-R1881) for androgen receptor (AR) characterization [1]. Its detection in doping scandals, such as the 2008 Beijing Olympics involving Greek athletes, further underscored its real-world relevance in sports science [1] [8].
Table 1: Key Historical Milestones of Methyltrienolone
Year | Event | Significance |
---|---|---|
1965 | First synthesis described | 17α-methylation of trenbolone enhanced metabolic stability and oral activity |
1966 | Hepatotoxicity documented in human trials | Severe liver dysfunction observed at ≤1 mg/day, halting medical development |
1970s | Adoption as a research ligand | Emergence as gold standard for AR binding assays due to high affinity |
2008 | Detection in Olympic doping samples | Highlighted non-medical abuse in elite athletics |
Methyltrienolone’s enduring scientific value stems from its unique steroidal configuration and metabolic stability. The double bonds at C9 and C11 prevent aromatization to estrogens, while the 17α-methyl group impedes reduction by 5α-reductase [1] [9]. This renders methyltrienolone a "pure" androgen probe, enabling unambiguous study of AR-specific pathways without confounding estrogenic metabolites.
Receptor Binding Kinetics
In comparative studies with human genital skin fibroblasts, methyltrienolone exhibits a 1.5–2.0-fold higher relative binding affinity (RBA) for the AR than dihydrotestosterone (DHT), the natural high-affinity androgen. Scatchard analyses revealed a binding affinity (K~d~) of 0.56 ± 0.06 nM for methyltrienolone versus 0.72 ± 0.11 nM for DHT. However, methyltrienolone dissociates faster from the AR (half-life t~½~ = 68 hours) compared to DHT (t~½~ = 111 hours), indicating differences in complex stability [9]. This kinetic profile makes it ideal for assays requiring rapid ligand-receptor separation.
Receptor Specificity and Cross-Reactivity
Beyond the AR, methyltrienolone displays significant affinity for other nuclear receptors:
Unexpectedly, high-dose methyltrienolone (900 μg/day in mice) activates estrogenic behaviors by competitively binding hypothalamic estrogen receptors (ER), reducing available ER sites by 91% [2]. This illustrates its utility in probing cross-talk between steroid receptor pathways.
Applications in Molecular Assays
As a photoaffinity label, methyltrienolone enables AR isolation and structural mapping [1]. Its negligible binding to sex hormone-binding globulin (SHBG) (<5% of testosterone’s affinity) minimizes interference in cellular uptake studies, unlike endogenous androgens [9] [12]. Recent in vitro human microsome studies further identified 36 phase I metabolites, expanding its utility in doping control detection [8].
Table 2: Androgen Receptor Binding Parameters of Methyltrienolone vs. Reference Androgens
Parameter | Methyltrienolone | Dihydrotestosterone (DHT) | Testosterone |
---|---|---|---|
AR Binding Affinity (K~d~) | 0.56 ± 0.06 nM | 0.72 ± 0.11 nM | 0.17–0.38 nM |
Relative Binding Affinity | 150–200% (DHT = 100%) | 100% | 38% |
Dissociation Half-life | 68 hours | 111 hours | 60–80 hours |
SHBG Binding | <5% of testosterone | 40–60% of testosterone | 100% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7